

# Spectroscopic Analysis of 2-Chloroacrylonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloroacrylonitrile

Cat. No.: B132963

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This technical guide provides an in-depth overview of the key spectroscopic data for the characterization of **2-Chloroacrylonitrile** (CAS No. 920-37-6), a reactive organic monomer. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with comprehensive experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **2-Chloroacrylonitrile**, facilitating its identification and structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1:  $^1\text{H}$  NMR Data for **2-Chloroacrylonitrile**

Parameter	Value
Solvent	CDCl <sub>3</sub>
Frequency	89.56 MHz
Chemical Shift (δ)	6.242 ppm (1H, d)
6.150 ppm (1H, d)	
Coupling Constant (J)	J = 2.5 Hz

Data sourced from ChemicalBook.[1]

Table 2: <sup>13</sup>C NMR Data for **2-Chloroacrylonitrile**

Carbon Atom	Predicted Chemical Shift (δ) Range	Rationale
C1 (-C≡N)	110 - 120 ppm	Typical range for a nitrile carbon.
C2 (-C(Cl)=)	120 - 140 ppm	Alkene carbon deshielded by the electronegative chlorine atom.
C3 (=CH <sub>2</sub> )	125 - 145 ppm	Alkene carbon, appearing as a methylene group in the vinyl system.

Note: Specific experimental <sup>13</sup>C NMR data for **2-Chloroacrylonitrile** is not readily available in publicly indexed databases. The values presented are estimates based on typical chemical shift ranges for the respective functional groups.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Principal IR Absorption Bands for **2-Chloroacrylonitrile**

Wavenumber (cm <sup>-1</sup> ) Range	Vibration Mode	Functional Group
~ 3100 - 3000	C-H Stretch	Alkene (=C-H)
~ 2260 - 2210	C≡N Stretch	Nitrile
~ 1680 - 1640	C=C Stretch	Alkene
~ 850 - 550	C-Cl Stretch	Halogenated Alkene

Note: These are characteristic absorption ranges for the functional groups present in **2-Chloroacrylonitrile**. The exact peak positions may vary based on the sampling method (e.g., neat liquid film, solution).

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data (EI-MS) for **2-Chloroacrylonitrile**

m/z Value	Relative Intensity	Assignment
89	30.0%	[M+2] <sup>+</sup> ( <sup>37</sup> Cl isotope)
87	91.7%	[M] <sup>+</sup> ( <sup>35</sup> Cl isotope)
60	11.0%	[M - HCN] <sup>+</sup>
52	100.0% (Base Peak)	[M - Cl] <sup>+</sup>
51	29.8%	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectroscopic data presented above.

## NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh 5-25 mg of **2-Chloroacrylonitrile**. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) within a clean, dry vial.
- **Filtration and Transfer:** To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
- **Volume Adjustment:** Ensure the final sample height in the NMR tube is between 4 and 5 cm.
- **Capping and Cleaning:** Securely cap the NMR tube. Thoroughly wipe the outside of the tube with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.
- **Data Acquisition:** Insert the sample into the NMR spectrometer. The standard procedure involves:
  - **Locking:** The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
  - **Shimming:** The magnetic field homogeneity is optimized (shimmed) to maximize resolution and achieve sharp, symmetrical peaks.
  - **Tuning:** The probe is tuned to the specific nucleus being observed (e.g.,  $^1\text{H}$  or  $^{13}\text{C}$ ).
  - **Acquisition:** A standard one-pulse experiment is typically run for  $^1\text{H}$  NMR. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used to obtain singlets for each unique carbon atom.

## IR Spectrum Acquisition (Neat Liquid Film)

- **Sample Application:** Place a single drop of neat (undiluted) **2-Chloroacrylonitrile** onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).
- **Film Formation:** Place a second salt plate directly on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

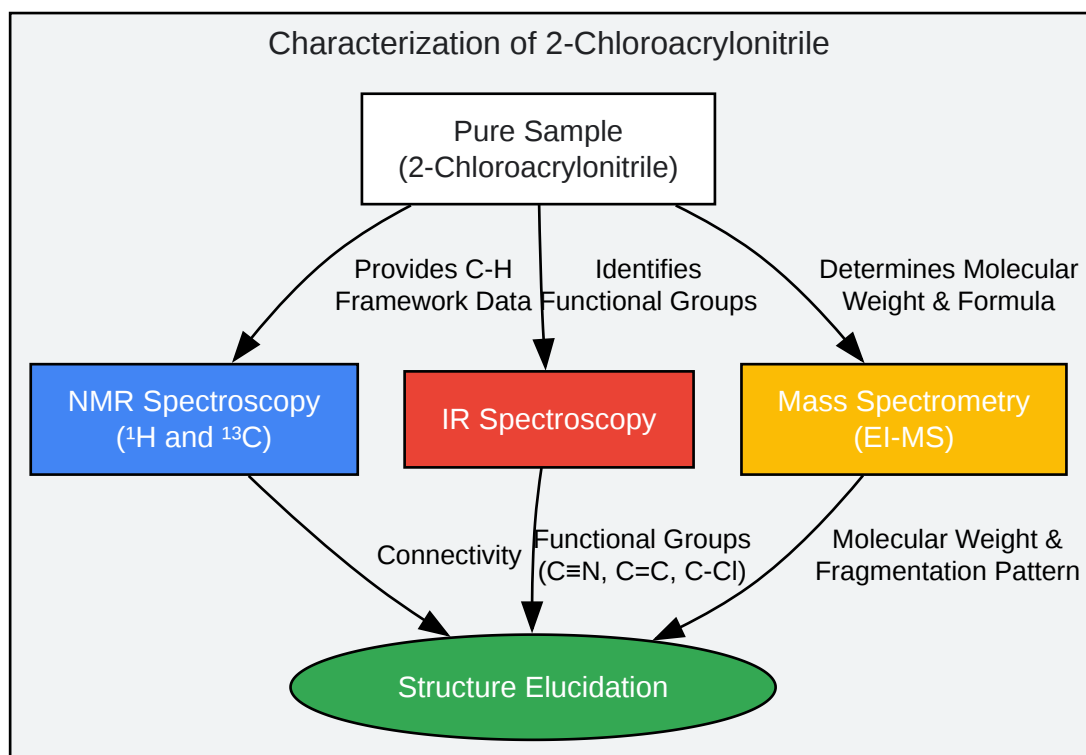
- **Mounting:** Secure the salt plate "sandwich" in the spectrometer's sample holder.
- **Background Collection:** Run a background spectrum of the empty instrument to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorptions.
- **Sample Analysis:** Acquire the infrared spectrum of the sample. The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.
- **Cleaning:** After analysis, promptly disassemble the plates and clean them thoroughly with a dry, volatile solvent like acetone or isopropanol, then return them to a desiccator for storage.

## Mass Spectrum Acquisition (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **2-Chloroacrylonitrile** in a volatile organic solvent (e.g., dichloromethane or hexane).
- **Injection:** Inject a small volume (typically 1  $\mu\text{L}$ ) of the solution into the Gas Chromatograph (GC) inlet, which is heated to ensure rapid vaporization.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As **2-Chloroacrylonitrile** elutes from the GC column, it enters the ion source of the Mass Spectrometer (MS). In the source, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion ( $[\text{M}]^+$ ).
- **Fragmentation:** The high energy of the ionization process causes the molecular ion to become energetically unstable, leading it to break apart into smaller, characteristic fragment ions.
- **Mass Analysis and Detection:** The molecular ion and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ). A detector records the abundance of each ion, generating the mass spectrum.

## Spectroscopic Characterization Workflow

The logical flow for characterizing a chemical entity like **2-Chloroacrylonitrile** using multiple spectroscopic techniques is essential for unambiguous structure elucidation. The following diagram illustrates this workflow.



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Caption: Workflow for the spectroscopic characterization of **2-Chloroacrylonitrile**.

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## References

- 1. CAS RN 920-37-6 | Fisher Scientific [fishersci.com]
- 2. 2-Chloroacrylonitrile CAS#: 920-37-6 [m.chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloroacrylonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132963#spectroscopic-data-of-2-chloroacrylonitrile-nmr-ir-mass]

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